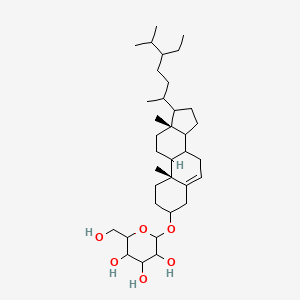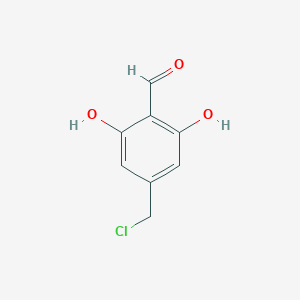
Eleutheroside A;beta-Sitosterol beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is composed of beta-sitosterol, a plant sterol, attached to a beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage . This compound is found in various plants, including Panax japonicus var. major and Breynia fruticosa . It is known for its potential health benefits, including anti-inflammatory, anticancer, and immunomodulatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Eleutheroside A can be achieved through several synthetic routes. One common method involves the isolation of beta-sitosterol from plant sources, followed by glycosylation to attach the beta-D-glucopyranosyl residue. The glycosylation reaction typically requires the use of glycosyl donors and catalysts under specific conditions to ensure the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of Eleutheroside A often involves the extraction of beta-sitosterol from plant materials, such as soybeans or other sterol-rich sources. The extracted beta-sitosterol is then subjected to enzymatic or chemical glycosylation processes to produce Eleutheroside A. These methods are optimized for large-scale production to meet the demand for this compound in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Eleutheroside A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Eleutheroside A include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the reactions of Eleutheroside A depend on the type of reaction. For example, oxidation may yield oxidized sterol derivatives, while reduction can produce reduced sterol compounds. Substitution reactions can result in the formation of various glycoside derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Eleutheroside A has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Eleutheroside A involves several molecular targets and pathways. It exerts its effects by modulating the activity of various enzymes and signaling molecules. For instance, it has been shown to inhibit cancer cell proliferation by inducing autophagy through a reactive oxygen species (ROS)-dependent manner . Additionally, it targets the caspase signaling pathway to induce apoptosis and inhibit cell migration and invasion .
Vergleich Mit ähnlichen Verbindungen
Eleutheroside A is unique compared to other similar compounds due to its specific glycosidic linkage and biological activities. Similar compounds include:
Stigmasterol: Another plant sterol with similar structural features but different biological activities.
Cholesterol: A well-known sterol with distinct physiological roles in animals.
Quercetin: A flavonoid glycoside with antioxidant properties.
These compounds share some structural similarities with Eleutheroside A but differ in their specific biological effects and applications.
Eigenschaften
Molekularformel |
C35H60O6 |
|---|---|
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
InChI-Schlüssel |
NPJICTMALKLTFW-IFBGTAHNSA-N |
Isomerische SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)

![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
![(3aS,5aR,5bR,11aR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14788700.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14788706.png)
![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)

![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)


